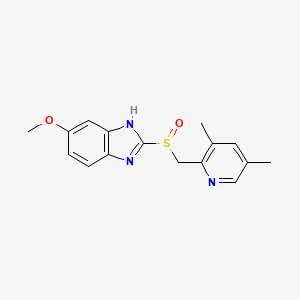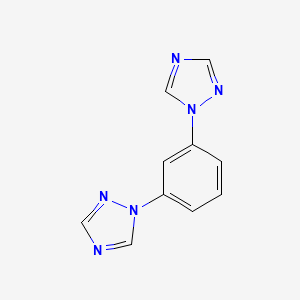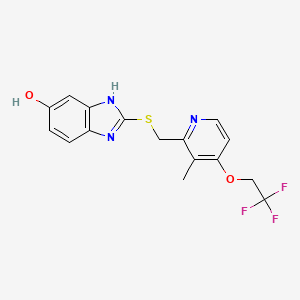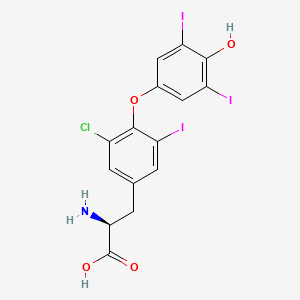
3-Monochlorotriiodothyronine
Overview
Description
3-Monochlorotriiodothyronine is a synthetic derivative of triiodothyronine, a thyroid hormone This compound is characterized by the presence of three iodine atoms and one chlorine atom attached to its aromatic rings
Mechanism of Action
Target of Action
The primary targets of 3-Monochlorotriiodothyronine, like other thyroid hormones, are nuclear thyroid hormone receptors (TRs) which are expressed in various tissues . These receptors play a crucial role in the regulation of genes after the activation of thyroid hormones .
Mode of Action
This compound interacts with its targets, the thyroid hormone receptors (TRs), to modulate transcriptional activities via thyroid hormone response elements (TRE) in the regulatory regions of target genes . Being lipophilic, these hormones cannot passively diffuse through the phospholipid bilayers of target cells and rely on transmembrane iodothyronine transporters .
Biochemical Pathways
The thyroid hormone synthetic pathway involves several steps including thyroglobulin synthesis and secretion into the follicular lumen, iodine uptake into the follicular epithelial cells, iodine transport and efflux into the follicular lumen, oxidation of iodine, iodination of thyroglobulin tyrosine residues, and coupling of iodotyrosines . Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of naturally occurring compounds, defined metabolites or derivatives .
Pharmacokinetics
Understanding the pharmacokinetics of thyroid hormones is essential to design therapeutic regimens that simulate normal thyroid hormone secretion while avoiding excursions in the serum concentration . .
Result of Action
The result of the action of this compound involves a wide range of physiological processes. It regulates a wide range of genes after its activation, influencing metabolic regulation, neural development, and growth . The molecular and cellular effects of the compound’s action are complex and highly regulated due to the expression of cell and tissue-specific thyroid hormone transporters, multiple thyroid hormone receptor (TR) isoforms, and interactions with corepressors and coactivators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thyroid hormones. For instance, changing environmental conditions such as temperature, photoperiod, pond drying, food restriction, and ultraviolet radiation can exacerbate the ecological threats posed by contaminants . .
Biochemical Analysis
Biochemical Properties
3-Monochlorotriiodothyronine, like its parent compound T3, is likely to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve binding to specific receptors, influencing enzymatic activity, and modulating biochemical reactions
Cellular Effects
Given its structural similarity to T3, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is likely involved in similar pathways as T3, which is known to play a key role in metabolism
Transport and Distribution
It is likely to interact with transporters or binding proteins, similar to T3
Subcellular Localization
It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Monochlorotriiodothyronine typically involves the iodination and chlorination of a precursor molecule. The process begins with the iodination of tyrosine derivatives, followed by selective chlorination. The reaction conditions often require the use of iodine monochloride (ICl) and other halogenating agents under controlled temperatures and pH levels .
Industrial Production Methods: Industrial production of this compound involves large-scale iodination and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Monochlorotriiodothyronine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia.
Major Products Formed: The major products formed from these reactions include deiodinated and dechlorinated derivatives, as well as various substituted analogs .
Scientific Research Applications
3-Monochlorotriiodothyronine has several scientific research applications:
Chemistry: It is used as a model compound to study halogenation reactions and the effects of halogen substituents on aromatic systems.
Biology: The compound is investigated for its potential effects on thyroid hormone receptors and related metabolic pathways.
Medicine: Research explores its potential use in diagnosing and treating thyroid-related disorders, including hypothyroidism and hyperthyroidism.
Comparison with Similar Compounds
Triiodothyronine (T3): A naturally occurring thyroid hormone with three iodine atoms.
Thyroxine (T4): Another thyroid hormone with four iodine atoms.
Reverse T3 (rT3): An inactive form of triiodothyronine with a different iodine arrangement.
Uniqueness: 3-Monochlorotriiodothyronine is unique due to the presence of a chlorine atom, which alters its chemical properties and biological activity compared to other thyroid hormones. This modification can affect its binding affinity to thyroid hormone receptors and its metabolic stability .
Properties
IUPAC Name |
(2S)-2-amino-3-[3-chloro-4-(4-hydroxy-3,5-diiodophenoxy)-5-iodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClI3NO4/c16-8-1-6(3-12(20)15(22)23)2-11(19)14(8)24-7-4-9(17)13(21)10(18)5-7/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGVSMDUSKJICA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClI3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909279-46-5 | |
| Record name | 3-Monochlorotriiodothyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0909279465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-MONOCHLOROTRIIODOTHYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CPY747550R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


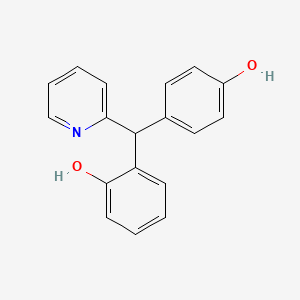

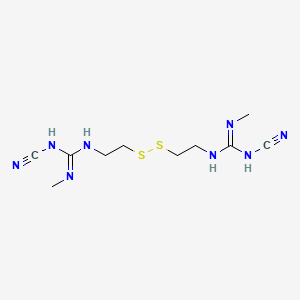
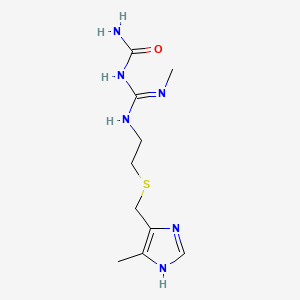
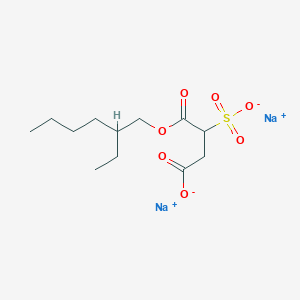
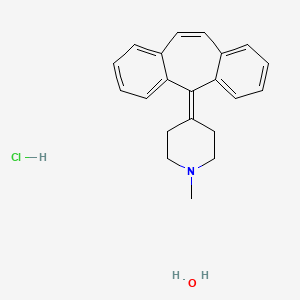
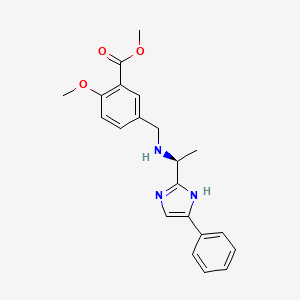
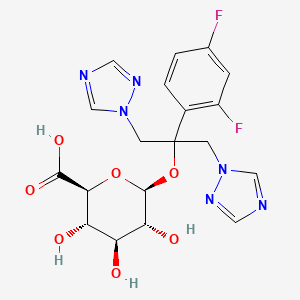
![4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B601797.png)

![2,2'-(Disulfanediylbis(methylene))bis(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one)](/img/structure/B601799.png)
